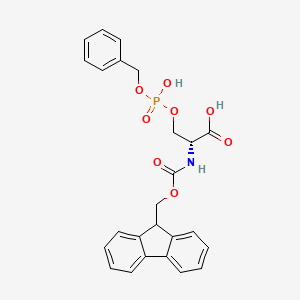

Fmoc-D-Ser(Po(Obzl)Oh)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPUWGDUVAAWJY-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COP(=O)(O)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Purification, and Application of Fmoc-D-Ser(PO(OBzl)OH)-OH

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and application of N-α-(9-Fluorenylmethoxycarbonyl)-D-serine-[O-(monobenzyl)phosphate] (Fmoc-D-Ser(PO(OBzl)OH)-OH), a critical building block for the solid-phase peptide synthesis (SPPS) of D-phosphoserine-containing peptides. Protein phosphorylation is a ubiquitous post-translational modification that plays a central role in regulating a vast array of cellular processes.[1] The ability to synthesize peptides with site-specific phosphorylation is therefore essential for dissecting these signaling pathways and developing novel therapeutics.[2][3] This guide offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals, focusing on the chemical principles and practical considerations for the successful preparation and use of this valuable reagent.

Introduction: The Significance of Phosphoserine in Biological Research

Protein phosphorylation, predominantly occurring on serine, threonine, and tyrosine residues, is a fundamental mechanism for controlling protein function, including enzyme activity, protein-protein interactions, and cellular localization.[1][4] Aberrant phosphorylation is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[2][5] Consequently, synthetic phosphopeptides are invaluable tools for studying the roles of protein kinases and phosphatases, developing diagnostic tools, and designing targeted therapeutics.[4][6]

The incorporation of phosphorylated amino acids into peptides via SPPS can be achieved through two primary strategies: "global phosphorylation" of a completed peptide chain or the "building block" approach, which involves the direct incorporation of a pre-phosphorylated and protected amino acid derivative.[1][2] The building block approach is generally preferred as it offers precise control over the location of the phosphate group and avoids potential side reactions associated with post-synthetic modifications.[1] this compound is a key building block in this context, enabling the introduction of a D-phosphoserine residue, which can be crucial for creating peptides with enhanced stability or specific conformational properties.[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound involves two key transformations: the protection of the α-amino group of D-serine with the Fmoc group and the subsequent phosphorylation of the side-chain hydroxyl group. A scalable one-pot synthesis for the L-enantiomer has been developed, and a similar strategy can be adapted for the D-enantiomer.

Overall Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

D-Serine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Dibenzyl phosphorochloridate

-

Pyridine

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Fmoc Protection of D-Serine:

-

Dissolve D-Serine (1 equivalent) in a 10% aqueous solution of NaHCO₃.

-

Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the D-serine solution with vigorous stirring at 0-5°C.[7]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with dilute HCl, which will precipitate the Fmoc-D-Ser-OH.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield crude Fmoc-D-Ser-OH.

-

-

Phosphorylation of Fmoc-D-Ser-OH:

-

Dissolve Fmoc-D-Ser-OH (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0°C and slowly add dibenzyl phosphorochloridate (1.2 equivalents).

-

Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

-

Quench the reaction with water and extract the product into ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer and evaporate the solvent to yield the crude dibenzyl-protected product.

-

-

Selective Debenzylation:

-

The selective removal of one benzyl group can be achieved through controlled hydrolysis or catalytic hydrogenolysis. For a laboratory-scale preparation, controlled hydrolysis is often employed.

-

Dissolve the crude dibenzyl-protected intermediate in a suitable solvent mixture (e.g., THF/water).

-

Add a mild base (e.g., LiOH or NaOH, 1 equivalent) and monitor the reaction closely by TLC or HPLC.

-

Upon completion, neutralize the reaction mixture and extract the product.

-

The final product, this compound, is then purified.

-

Purification Strategies

The purity of this compound is critical for successful peptide synthesis. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography

Flash column chromatography using silica gel is an effective method for purifying the crude product. A gradient elution system is typically employed.

| Parameter | Condition | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for separating moderately polar organic compounds. |

| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0-10% MeOH in DCM) with 0.5% Acetic Acid | The gradient allows for the elution of less polar impurities first, followed by the desired product. The acetic acid helps to improve peak shape and prevent streaking by keeping the phosphate and carboxyl groups protonated. |

Recrystallization

Recrystallization can be an effective final purification step to obtain a highly crystalline product.

-

Solvent System: A common solvent system for recrystallization is ethyl acetate/hexane. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until the solution becomes turbid. Upon cooling, the purified product crystallizes out.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing purity. Chiral HPLC is used to determine the enantiomeric excess.

| Analysis Type | Column | Mobile Phase | Detection |

| Purity (RP-HPLC) | C18 column (e.g., 5 µm, 4.6 x 250 mm) | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile; Gradient elution | UV at 265 nm |

| Enantiomeric Purity (Chiral HPLC) | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2)[8][9] | Isocratic mixture of Acetonitrile and water with 0.1% TFA[8] | UV at 265 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ³¹P NMR spectroscopy are used to confirm the structure of the molecule. ³¹P NMR is particularly useful for confirming the presence of the phosphate group, with a characteristic chemical shift expected for a phosphodiester.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product (C₂₅H₂₄NO₈P, MW: 497.43 g/mol ).[10]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is an excellent building block for the preparation of D-phosphoserine-containing peptides by Fmoc SPPS.

Coupling Reactions

The partially protected phosphate can present challenges during coupling.[11] Uronium-based coupling reagents such as HBTU, HATU, or TBTU in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) are recommended for efficient incorporation.[11][12]

Recommended Coupling Protocol:

-

Pre-activate a solution of this compound (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for a few minutes.[11]

-

Add the activation mixture to the deprotected resin-bound peptide.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

The Challenge of β-Elimination

A significant side reaction associated with phosphoserine derivatives in Fmoc SPPS is β-elimination, which occurs during the piperidine-mediated Fmoc deprotection step.[4][13] This leads to the formation of a dehydroalanine residue, which can subsequently react with piperidine to form a piperidinyl-alanine adduct.[4][5]

Caption: Mechanism of piperidine-induced β-elimination.

Mitigation Strategies:

-

Use of Milder Bases: Replacing piperidine with a less aggressive base for the deprotection of the Fmoc group from the phosphoserine residue can significantly reduce β-elimination. 50% cyclohexylamine in DCM or a low concentration of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective alternatives.[5][10][14]

-

Reduced Deprotection Times: Minimizing the exposure of the phosphoserine residue to the basic deprotection solution can help to reduce the extent of β-elimination.

-

Avoid Microwave Heating: Microwave-assisted SPPS can accelerate the rate of β-elimination, and its use should be carefully considered during the deprotection step of phosphoserine residues.[5][15]

Conclusion

This compound is an indispensable reagent for the synthesis of D-phosphoserine-containing peptides. A thorough understanding of its synthesis, purification, and the intricacies of its application in SPPS, particularly the mitigation of β-elimination, is paramount for success. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently and efficiently utilize this powerful tool in their exploration of the phosphoproteome.

References

-

(2025-08-06) Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

-

(2013-08-29) Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Meyer, H. E., Hoffmann-Posorske, E., Korte, H., & Heilmeyer, L. M. (1991). Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing. PubMed. [Link]

-

(2025-08-06) The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. [Link]

-

Meyer, H. E., Hoffmann-Posorske, E., Korte, H., & Heilmeyer, L. M. (1991). Rapid and selective modification of phosphoserine residues catalysed by Ba2+ ions for their detection during peptide microsequencing. NIH. [Link]

-

Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Luxembourg Bio Technologies. [Link]

-

6.5 Synthesis of Phosphopeptides. Thieme. [Link]

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

-

(2022-07-12) Accelerated Multiphosphorylated Peptide Synthesis. ACS Publications. [Link]

-

APPLICATIONS. Phenomenex. [Link]

-

(2022-05-20) Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

-

(2022-06-21) Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Link]

-

Knight, Z. A., Schilling, B., Row, R. H., Kenski, D. M., Gibson, B. W., & Shokat, K. M. (2003). Improved beta-elimination-based affinity purification strategy for enrichment of phosphopeptides. PubMed. [Link]

-

(2021-01-07) Synthesis of phosphopeptide?. ResearchGate. [Link]

-

impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Ohguro, H., & Palczewski, K. (1995). Separation of phospho- and non-phosphopeptides using reverse phase column chromatography. PubMed. [Link]

-

Fmoc-Ser(HPO3Bzl)-OH [158171-14-3]. Aapptec Peptides. [Link]

-

158171-14-3 Fmoc-Ser{PO(OBzl)OH}-OH. Watanabe Chemical Industries, Ltd.. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. phenomenex.com [phenomenex.com]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 10. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]

- 11. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Fmoc-D-Ser(Po(Obzl)Oh)-OH stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Fmoc-D-Ser(PO(OBzl)OH)-OH

Authored by: A Senior Application Scientist

Introduction

Protein phosphorylation is a cornerstone of cellular regulation, a ubiquitous post-translational modification that governs signal transduction, cell cycle progression, and apoptosis.[1] The synthesis of phosphopeptides, which are indispensable tools for dissecting these complex biological pathways, relies on the precise incorporation of phosphorylated amino acids. Among the building blocks available for solid-phase peptide synthesis (SPPS), This compound stands out as a critical reagent for introducing D-phosphoserine residues. The D-configuration is particularly relevant in the design of metabolically stable peptide-based therapeutics that resist enzymatic degradation.

The successful synthesis of high-purity phosphopeptides is not merely dependent on the coupling strategy; it begins with the stringent control over the quality and stability of the amino acid building blocks. This compound, with its complex arrangement of protecting groups, presents unique stability challenges. This guide provides an in-depth analysis of its chemical properties, potential degradation pathways, and field-proven protocols for storage and handling. It is designed to equip researchers, scientists, and drug development professionals with the expertise to maximize the integrity of this reagent, ensuring the fidelity and success of their synthetic endeavors.

Physicochemical Profile and Structural Rationale

Understanding the structure of this compound is fundamental to appreciating its stability and reactivity. The molecule is an assembly of three key moieties, each with a distinct role in the context of Fmoc-based SPPS.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: Attached to the α-amino group, the Fmoc group provides temporary protection during peptide chain elongation. Its defining characteristic is its lability to weak bases, typically a piperidine solution, which allows for its selective removal at each cycle without disturbing other protecting groups.[2] Conversely, it is highly stable under the acidic conditions used for final cleavage from the resin.[3]

-

The D-Serine Backbone: The D-enantiomer of serine provides the core structure. Its use is a strategic choice to enhance the proteolytic resistance of the final peptide.

-

The Monobenzyl (OBzl) Phospho Group: The phosphate group on the serine side-chain is partially protected by a single benzyl group. This design is a critical compromise between stability and synthetic utility. Fully protected phosphate triesters are highly susceptible to β-elimination under the basic conditions of Fmoc deprotection.[4] The mono-protected phosphodiester exhibits significantly enhanced stability to piperidine treatment once incorporated into the peptide chain, yet the benzyl group is readily cleaved during the final trifluoroacetic acid (TFA) treatment.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄NO₈P | |

| Molecular Weight | 497.43 g/mol | |

| Appearance | White to off-white solid/powder | |

| Stereochemistry | D-Configuration | N/A |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | [5] |

| Solubility | Good solubility in common SPPS solvents (e.g., DMF, NMP) | [] |

Chemical Stability and Potential Degradation Pathways

While this compound is designed for stability under standard SPPS conditions, certain side reactions can occur, particularly if the reagent is improperly stored or handled. Awareness of these pathways is crucial for troubleshooting and optimizing synthetic protocols.

The Critical Challenge: β-Elimination

The most significant side reaction associated with phosphoserine derivatives in Fmoc-SPPS is β-elimination . This reaction is initiated by the base used for Fmoc deprotection (piperidine) abstracting a proton from the α-carbon of the phosphoserine residue. The resulting carbanion then eliminates the phosphate group, forming a dehydroalanine (Dha) intermediate.

This reaction is particularly pronounced under two conditions:

-

When the phosphoserine residue is at the N-terminus: The free amino group of the phosphoserine makes the α-proton more acidic and susceptible to abstraction. Once the next amino acid is coupled, the residue becomes significantly more stable to piperidine treatment.[7]

-

During microwave-assisted synthesis: The elevated temperatures used in microwave SPPS can significantly accelerate the rate of β-elimination.[5][7]

The dehydroalanine intermediate can subsequently react with piperidine to form a β-piperidinylalanine adduct, an irreversible modification that complicates purification and compromises peptide integrity.[5][7]

Caption: The β-elimination pathway during Fmoc deprotection of N-terminal phosphoserine.

Hydrolytic Degradation

Like all esters, the phosphoester and benzyl ester bonds are susceptible to hydrolysis. The presence of moisture, especially when combined with temperature fluctuations, can lead to the slow degradation of the compound over time. This underscores the critical importance of storing the solid reagent in a dry, desiccated environment.

Dephosphorylation During Coupling

While less common, dephosphorylation can occur. The acid-sensitive phosphoester linkage can be compromised by high temperatures during the carbodiimide coupling step, a factor to consider when optimizing activation and coupling times.[7]

Core Protocol: Optimal Storage and Handling

Adherence to strict storage and handling protocols is the primary defense against reagent degradation. The chemical stability of this compound is maintained by controlling its environment.

Long-Term Storage Conditions

The consensus from manufacturers and the scientific literature points to cold, dry, and dark conditions as ideal for long-term storage to preserve the integrity of the compound.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source |

| Temperature | -20°C (or below -15°C) | Minimizes the rate of all potential degradation reactions, including hydrolysis and side-chain modifications. | [8][9][10] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. | Best Practice |

| Humidity | Store in a desiccated environment | Prevents the ingress of water, which can lead to hydrolytic cleavage of the phosphoester bonds. | Best Practice |

| Light | Protect from light (e.g., in an amber vial) | Prevents potential photochemical degradation of the aromatic Fmoc and benzyl groups. | Best Practice |

Experimental Workflow: From Vial to Synthesizer

Proper handling at the bench is as critical as long-term storage. The following workflow is a self-validating system designed to minimize contamination and degradation.

Caption: Step-by-step workflow for handling this compound.

Detailed Protocol Steps:

-

Equilibration: Upon removing the vial from the freezer, always place it in a desiccator and allow it to warm completely to room temperature before opening. This is the single most effective step to prevent atmospheric moisture from condensing on the cold powder, which would introduce water and compromise long-term stability.

-

Aliquoting: To avoid repeated freeze-thaw cycles and moisture introduction to the bulk supply, aliquot the powder into smaller, single-use vials upon first opening. Perform this task in a glove box or under a stream of inert gas.

-

Dissolution: Use high-purity, anhydrous-grade SPPS solvents (e.g., DMF). Solutions of Fmoc-amino acids in DMF are generally stable for at least a week when stored refrigerated.[3]

-

Coupling Activation: This building block is compatible with standard uronium-based coupling reagents like HBTU or TBTU.[5] It is often beneficial to use a 3-fold excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA) relative to the amino acid derivative to facilitate the reaction.[11] Be prepared for potentially sluggish coupling and consider extending reaction times.[11]

-

Mitigating β-Elimination: When deprotecting an N-terminal this compound residue, consider substituting the standard piperidine solution. A recommended alternative is using 50% cyclohexylamine in DCM or a DBU-based solution, which has been shown to suppress the β-elimination side reaction.[5][7] For all subsequent cycles, standard piperidine deprotection can be resumed.

Conclusion

This compound is an effective and essential building block for the synthesis of D-phosphoserine-containing peptides. Its design, featuring the monobenzyl-protected phosphate, represents an optimized balance for stability during synthesis and ease of final deprotection. However, its chemical nature demands a high degree of care. The principal threats to its integrity are moisture-induced hydrolysis and base-catalyzed β-elimination, particularly at the N-terminal position.

By implementing the stringent storage and handling protocols outlined in this guide—specifically, freezer storage in a desiccated, inert atmosphere and meticulous, anhydrous technique at the bench—researchers can ensure the reagent's stability. This vigilance preserves the fidelity of the building block, translating directly into higher purity of the crude peptide product, simplified purification, and ultimately, more reliable and reproducible scientific outcomes.

References

-

Lokey Lab Protocols. (2017, March 16). Fmoc. UC Santa Cruz. Retrieved from [Link]

-

Activotec. (n.d.). Standard Fmoc Protected Amino Acids. Activotec. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. Anaspec. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTec. Retrieved from [Link]

-

Arendt, A., et al. (1989). Synthesis of phosphopeptides containing O-phosphoserine or O-phosphothreonine. International Journal of Peptide and Protein Research, 33(6), 468-76. Retrieved from [Link]

-

Wikipedia. (n.d.). Protein phosphorylation. Wikipedia. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-Ser(HPO3Bzl)-OH [158171-14-3]. Aapptec. Retrieved from [Link]

-

Martini, I., & Conte, M. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Organic & Biomolecular Chemistry, 20(29), 5646-5660. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphorylation. Wikipedia. Retrieved from [Link]

-

Cole, P. A. (2008). Protein Phosphorylation by Semisynthesis: From Paper to Practice. Methods in Cell Biology, 84, 145–165. Retrieved from [Link]

-

Gillespie, J. W., et al. (2011). One-Step Preservation of Phosphoproteins and Tissue Morphology at Room Temperature for Diagnostic and Research Specimens. PLoS ONE, 6(8), e23780. Retrieved from [Link]

-

Perich, J. W. (1998). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Letters in Peptide Science, 5(2-3), 115-120. Retrieved from [Link]

-

Anaspec. (n.d.). Fmoc-Ser[PO(OBzl)-OH]-OH. Anaspec. Retrieved from [Link]

-

Martini, I., & Conte, M. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS. Merck. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. shop.bachem.com [shop.bachem.com]

- 9. peptide.com [peptide.com]

- 10. shop.bachem.com [shop.bachem.com]

- 11. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Mechanism and Application of Fmoc-D-Ser(PO(OBzl)OH)-OH in Solid-Phase Peptide Synthesis

Abstract

Protein phosphorylation, predominantly on serine, threonine, and tyrosine residues, is a cornerstone of cellular regulation, governing a vast array of biological processes from signal transduction to cell division.[1][2] The chemical synthesis of phosphopeptides is therefore an indispensable tool for elucidating these pathways and developing novel therapeutics. The "building block" strategy, which incorporates pre-phosphorylated amino acids during Solid-Phase Peptide Synthesis (SPPS), has become the gold standard for its precision and reliability.[3][4] This guide provides an in-depth analysis of a pivotal reagent in this field: Fmoc-D-Ser(PO(OBzl)OH)-OH. We will dissect its molecular architecture, detail its mechanism of action throughout the SPPS cycle, address common synthetic challenges, and provide validated protocols for its successful application.

The Molecular Architecture: A Design for Orthogonality and Stability

The efficacy of this compound in SPPS stems from the distinct roles of its constituent parts, which are engineered for chemical orthogonality—the selective removal of one protecting group in the presence of others.

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is the temporary protecting group for the alpha-amino function. Its key feature is its lability to basic conditions, typically a secondary amine like piperidine.[5][6] This allows for its iterative removal at the beginning of each synthesis cycle without disturbing the acid-labile side-chain protecting groups.[6][7]

-

D-Serine Backbone: The use of a D-enantiomer is a strategic choice often employed in drug development to enhance the resulting peptide's stability against enzymatic degradation by proteases, thereby increasing its in vivo half-life.

-

Monobenzyl-Protected Phosphate Group (PO(OBzl)OH): This is the core functional moiety. The protection strategy here is critical.

-

Benzyl (Bzl) Group: This semi-permanent protecting group shields one of the phosphate's acidic hydroxyls. It is stable to the basic conditions used for Fmoc removal but is cleanly cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final cleavage step.[3]

-

Free Phosphate Hydroxyl: The presence of one unprotected, acidic hydroxyl group is a crucial design feature. During the basic Fmoc deprotection step, this proton is readily abstracted, creating a negatively charged phosphate moiety. This charge is thought to electrostatically repel the approaching amine base, inhibiting the deprotonation of the α-carbon proton and thereby suppressing the primary side reaction: β-elimination.[6]

-

Diagram 1: Molecular components of this compound.

Mechanism of Action in the SPPS Cycle

The incorporation of this compound follows the standard iterative four-step process of SPPS: deprotection, washing, coupling, and washing.

Diagram 2: The SPPS workflow for incorporating a phosphoserine residue.

Coupling Step

The carboxyl group of this compound must be activated to facilitate amide bond formation with the resin-bound peptide's free N-terminus. Due to the steric bulk and electronic properties of the phosphoserine side chain, this step can be challenging.[8]

-

Activation Reagents: While standard phosphonium (PyBOP) and uronium/aminium (HBTU, TBTU) reagents are effective, care must be taken.[5][9] Phosphonium-based reagents like PyBOP can potentially react with the unprotected phosphate hydroxyl group, leading to side products.[10] Therefore, uronium-based activators such as HBTU or HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), are often the preferred choice.[7]

-

Reaction Conditions: Extended coupling times (e.g., 2-4 hours or overnight) and the use of a slight excess (3-5 equivalents) of the amino acid and coupling reagents may be necessary to ensure the reaction goes to completion.[11][12] Monitoring with a qualitative test (e.g., Kaiser test) is essential.

Deprotection Step

This step involves the removal of the Nα-Fmoc group to reveal a new free amine for the next coupling cycle.

-

Standard Protocol: A solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically used.[13] The mechanism is a base-catalyzed β-elimination, which liberates the highly reactive dibenzofulvene (DBF). The secondary amine (piperidine) acts as both the catalyst and a scavenger for the DBF byproduct.[7][13]

-

Stability: The monobenzyl-protected phosphate ester is stable to these conditions, allowing for the selective deprotection of the N-terminus.[9][14]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all semi-permanent side-chain protecting groups, including the benzyl group on the phosphate, are removed simultaneously.

-

Reagent Cocktail: This is achieved using a strong acid cocktail, most commonly based on Trifluoroacetic Acid (TFA). A typical mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[12] Water acts as a scavenger for tert-butyl cations (from groups like Boc or tBu), while TIPS reduces potential side reactions. The benzyl group is efficiently cleaved by this acidolysis to yield the final, unprotected phosphoserine residue.[3]

Key Challenge: β-Elimination and Its Mitigation

The most significant side reaction during the synthesis of phosphoserine-containing peptides is β-elimination, which is particularly problematic under the basic conditions of Fmoc deprotection.[6][8]

Diagram 3: Mechanism of β-elimination and subsequent piperidine adduct formation.

This reaction proceeds when a base abstracts the proton from the α-carbon of the phosphoserine residue, leading to the elimination of the phosphate group and the formation of a dehydroalanine (DHA) intermediate. This highly reactive DHA can then undergo a Michael addition with piperidine from the deprotection solution, resulting in an undesirable and irreversible β-piperidinylalanine modification.[11][14]

Mitigation Strategies

While the monobenzyl protection significantly reduces this side reaction, it can still occur, especially when the phosphoserine is at the N-terminus of the peptide chain or when microwave heating is used for synthesis.[11][14]

-

Strategic Base Selection: For the single, critical deprotection step of an N-terminal Fmoc-Ser(PO(OBzl)OH) residue, piperidine should be replaced.

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic base that can efficiently remove the Fmoc group without forming an adduct. A solution of 2% DBU in DMF is effective.[14]

-

Cyclohexylamine: A bulky primary amine that is less prone to Michael addition. A 50% solution in DCM/DMF can be used to suppress the side reaction.[11]

-

-

Avoid Microwave Heating: For the Fmoc deprotection step of phosphoserine residues, conventional room temperature synthesis is recommended over microwave-assisted protocols, which have been shown to enhance the rate of β-elimination.[11][14]

| Deprotection Condition | Target Reaction | Side Reaction Risk (β-Elimination/Adduct) | Recommendation |

| 20% Piperidine / DMF | Fmoc Removal | High for N-terminal pSer | Standard for internal residues only. |

| 2% DBU / DMF | Fmoc Removal | Low | Recommended for N-terminal pSer. |

| 50% Cyclohexylamine / DCM | Fmoc Removal | Very Low | Highly Recommended for N-terminal pSer.[11] |

| Microwave + Piperidine | Accelerated Fmoc Removal | Very High | Not recommended for pSer residues. |

Table 1: Comparison of deprotection conditions for Fmoc-Ser(PO(OBzl)OH)-OH.

Experimental Protocols

Protocol: Coupling of this compound

This protocol assumes a manual synthesis starting with 0.1 mmol of free amine on the resin.

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

-

Reagent Preparation: In a separate vessel, dissolve this compound (0.4 mmol, 4 equiv.) and HATU (0.39 mmol, 3.9 equiv.) in DMF.

-

Activation: Add DIPEA (0.8 mmol, 8 equiv.) to the amino acid/HATU solution. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

-

Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; continue the reaction. If the test is negative (colorless/yellow beads), the coupling is complete.

-

Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol: Selective Deprotection of N-terminal this compound

-

Resin Preparation: Wash the peptide-resin with DMF (3x).

-

Deprotection: Add a solution of 50% cyclohexylamine in DCM to the resin. Agitate at room temperature for 20-30 minutes.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x) to ensure complete removal of the base before proceeding to the next coupling step.

Conclusion

This compound is a masterfully designed building block for the synthesis of phosphopeptides via Fmoc-SPPS. Its strategic use of orthogonal protecting groups—a base-labile Fmoc group and an acid-labile benzyl group—allows for its seamless integration into established synthetic workflows. The monobenzyl phosphate moiety is the key to its success, providing stability against the primary side reaction of β-elimination during routine piperidine treatment. However, for researchers aiming for the highest purity, especially in sequences with N-terminal phosphoserine, understanding and mitigating this potential side reaction through the strategic use of alternative bases is paramount. By adhering to the principles and protocols outlined in this guide, scientists can confidently leverage this powerful reagent to construct the complex phosphopeptides essential for advancing our understanding of cellular biology and drug discovery.

References

- Analytical strategies for phosphoproteomics. (2009). Proteomics, 9, 1451–1468.

-

Phosphoserine | AxisPharm. Available at: [Link]

- Ye, M., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(10), 1333-1343.

-

Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. (n.d.). PMC - NIH. Available at: [Link]

- Synthesis of Phosphopeptides. (n.d.). Thieme Chemistry.

-

Phosphopeptide synthesis. (n.d.). Oxford Academic. Available at: [Link]

-

The Role of Fmoc-O-benzyl-L-phosphoserine in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. (2006). Briefings in Functional Genomics, 5(2), 126-136.

- Enrichment Strategies for Identification and Characterization of Phosphoproteome. (n.d.). Mass Spectrometry Letters | Korea Science.

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biosynthesis. Available at: [Link]

-

Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]

-

Phosphoserine: A Basic Cellular Signal with Wide Ranging Effects. (n.d.). Bio-Techne. Available at: [Link]

-

Solid-phase synthesis of phosphopeptides. (2012). PubMed. Available at: [Link]

-

Phosphoserine - Wikipedia. (n.d.). Available at: [Link]

-

Accelerated Multiphosphorylated Peptide Synthesis. (2022). PMC - NIH. Available at: [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC - NIH. Available at: [Link]

- Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. (n.d.).

-

Synthesis of phosphopeptide?. (2021). ResearchGate. Available at: [Link]

- Mechanistic Insights into the Multistage Gas-Phase Fragmentation Behavior of Phosphoserine- and Phosphothreonine-Containing Peptides. (n.d.).

-

Novabiochem® - Merck Millipore. (n.d.). Available at: [Link]

-

Using Phosphoserine to Study Protein Phosphorylation. (2016). Addgene Blog. Available at: [Link]

-

Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. (n.d.). PMC - NIH. Available at: [Link]

Sources

- 1. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 2. Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 10. bachem.com [bachem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to Fmoc-D-Ser(PO(OBzl)OH)-OH for Advanced Phosphopeptide Synthesis

Abstract

Protein phosphorylation is a cornerstone of cellular regulation, governing a vast array of signaling pathways. The chemical synthesis of phosphopeptides is therefore indispensable for dissecting these biological processes, enabling the creation of specific substrates, inhibitors, and probes for kinases, phosphatases, and protein-protein interaction domains.[1] This guide provides an in-depth technical analysis of Fmoc-D-Ser(PO(OBzl)OH)-OH , a specialized building block for Solid-Phase Peptide Synthesis (SPPS). We will move beyond simple protocols to explore the underlying chemical principles, causality behind methodological choices, and field-proven strategies to overcome common challenges. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to effectively incorporate this unnatural phosphorylated amino acid into complex peptide sequences.

The Strategic Importance of Synthetic Phosphopeptides

The study of phosphorylation-dependent signaling requires homogenous, well-defined peptide sequences that are often impossible to isolate from biological sources. Synthetic phosphopeptides serve as critical tools for:

-

Biochemical Assays: Acting as specific substrates or inhibitors to characterize the activity of protein kinases and phosphatases.

-

Interaction Studies: Probing the binding specificities of phosphoprotein-binding domains, such as SH2 and PTB domains.[2][3]

-

Antibody Production: Serving as antigens to generate highly specific antibodies that recognize a particular phosphorylation state of a protein.[4]

-

Therapeutic Development: Designing metabolically stable peptide-based drugs that can modulate signaling pathways.

The "building block" approach, where a pre-phosphorylated and protected amino acid is incorporated directly during SPPS, has become the gold standard for its reliability and efficiency.[5] The use of the D-stereoisomer, as with this compound, offers an additional layer of sophistication, allowing for the creation of peptides with enhanced resistance to proteolysis or unique conformational properties.

A Deep Dive into the Reagent: this compound

Understanding the specific role of each chemical moiety in this building block is fundamental to its successful application.

Chemical Structure and Functional Anatomy

Figure 2: SPPS Cycle for Phosphoserine Incorporation.

Step-by-Step Protocol: Activation and Coupling

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

-

Resin Preparation: Begin with the N-terminally deprotected peptidyl-resin, swollen in N,N-Dimethylformamide (DMF). The choice of resin (e.g., Rink Amide, Wang) depends on the desired C-terminal functionality. [6][7]2. Activation Solution Preparation: In a separate vessel, dissolve this compound (3–5 equivalents relative to resin loading) in DMF. Add an aminium-based coupling reagent such as HATU or HBTU (0.95 equivalents relative to the amino acid).

-

Causality: Aminium (uronium/phosphonium) reagents are highly recommended over carbodiimides for this step. [8]They form a more reactive activated species that can overcome the steric bulk and potential electrostatic repulsion from the phosphate moiety, ensuring a more complete and rapid reaction. [9]3. Initiate Activation: Add a tertiary amine base, typically N,N-Diisopropylethylamine (DIPEA), to the activation solution (2 equivalents relative to the coupling reagent). Allow the solution to pre-activate for 1-2 minutes.

-

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

-

Reaction Time & Monitoring: Allow the coupling to proceed for 1 to 4 hours at room temperature. Due to the hindered nature of this residue, extended coupling times or a second "double coupling" step may be necessary, particularly when coupling to another bulky residue. [10][8]Monitor the reaction for completion using a qualitative method like the Kaiser test (note: false negatives can occur with N-terminal proline).

-

Washing: Once coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Recommended Coupling Conditions

| Reagent | Equivalents (rel. to resin) | Purpose |

| This compound | 3 - 5 | Amino Acid Building Block |

| HATU / HBTU / TBTU | 2.8 - 4.8 | Coupling Activator |

| DIPEA / NMM | 6 - 10 | Tertiary Base for Activation |

| Solvent | DMF | --- |

| Time | 1 - 4 hours (or double couple) | --- |

The Critical Challenge: Navigating β-Elimination

The single most critical failure point in phosphoserine peptide synthesis is the base-catalyzed β-elimination that can occur during Fmoc deprotection with piperidine.

The Mechanism of Failure

The reaction proceeds via an E1cB-like mechanism. The piperidine base abstracts the α-proton, leading to the formation of an enolate intermediate, which then eliminates the protected phosphate group to form a highly reactive dehydroalanine (Dha) residue. [10][11]This Dha can then undergo a Michael addition with piperidine, resulting in an irreversible β-piperidinylalanine modification that is extremely difficult to separate from the target peptide. [10][12][13]

Figure 3: Pathway of β-Elimination Side Reaction.

A Self-Validating Mitigation Strategy

Field experience has shown that this side reaction is most severe when the phosphoserine residue is at the N-terminus of the growing chain. [12]Once the subsequent amino acid is attached, the phosphoserine becomes significantly more stable. Therefore, a specialized deprotection protocol is required for only the one step immediately following the incorporation of this compound.

Specialized Fmoc-Deprotection Protocol (Single Use):

-

After coupling the phosphoserine and washing, treat the resin with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF .

-

Perform the deprotection for 7-10 minutes at room temperature.

-

Wash the resin thoroughly with DMF.

-

Crucially, for all subsequent deprotection steps in the synthesis, revert to the standard protocol (e.g., 20% piperidine in DMF).

Causality: DBU is a non-nucleophilic, sterically hindered base. It is strong enough to efficiently remove the Fmoc group but is less effective at abstracting the sterically shielded α-proton of the phosphoserine, thus kinetically favoring the desired deprotection over the undesired β-elimination. [12][9]Using DBU at low concentrations and for a controlled time provides a robust method to circumvent this critical side reaction. [9]Alternative bases like cyclohexylamine have also been reported to be effective. [12][13] Note on Microwave Synthesis: While microwave energy can accelerate coupling, it also dramatically accelerates β-elimination. [10]If using microwave-assisted SPPS, it is imperative to perform the deprotection step at room temperature or use carefully controlled, low-temperature microwave settings in combination with a DBU-based protocol. [9][14]

Final Cleavage, Purification, and Characterization

Cleavage from the Solid Support

The final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the benzyl group from the phosphate.

Standard Cleavage Protocol:

-

Wash the final peptidyl-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O .

-

Causality: TFA is the strong acid that cleaves the peptide from the resin and removes protecting groups. TIS and water act as scavengers, quenching the highly reactive carbocations (e.g., benzyl, t-butyl) that are generated, preventing them from re-attaching to sensitive residues like tryptophan or methionine. [15][16]3. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. For peptides containing multiple phosphoserine residues, a longer cleavage time may be required to ensure complete debenzylation. [8]4. Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Purification and Characterization

The crude phosphopeptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). Final verification of the product identity and purity is achieved through mass spectrometry (MALDI-TOF or ESI-MS), which will confirm the expected mass, including the addition of the phosphate group (+79.98 Da). [7]

Conclusion

This compound is a powerful, albeit challenging, reagent for the synthesis of specialized phosphopeptides. Its successful use hinges not on rigid adherence to a single protocol, but on a deep understanding of the chemical principles at play. By recognizing the critical role of the monobenzyl phosphate in preventing β-elimination and by strategically employing alternative bases like DBU for the single, vulnerable N-terminal deprotection step, researchers can reliably incorporate this building block. This enables the creation of novel, proteolytically stable probes essential for advancing our understanding of cell signaling and for the development of next-generation peptide therapeutics.

References

-

Tholey, A., & Reed, J. (2009). Analytical strategies for phosphoproteomics. Proteomics, 9(6), 1451-1468. [Link]

-

Ye, M., & Zou, H. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. Analyst, 133(9), 1145-1155. [Link]

-

Schmelzle, K., & White, F. M. (2006). Methodologies for Characterizing Phosphoproteins by Mass Spectrometry. PMC - NIH. [Link]

-

Ye, M. L., & Zou, H. F. (2008). Development of phosphopeptide enrichment techniques for phosphoproteome analysis. The Analyst, 133(9), 1145–1155. [Link]

- Perich, J. W. (2004). 6.5 Synthesis of Phosphopeptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Thieme.

-

Anaspec. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. Retrieved from Anaspec. [Link]

-

Sal-T-Peptide. (n.d.). Solid-phase synthesis of phosphopeptides. PubMed. [Link]

- Celis, J. E. (Ed.). (2014). Methods and protocols of modern solid phase peptide synthesis.

-

Fields, G. B. (2001). The synthesis of phosphopeptides. Journal of Peptide Research, 57(5), 397-404. [Link]

-

White, F. M. (2006). Characterizing phosphoproteins and phosphoproteomes using mass spectrometry. Briefings in Functional Genomics, 5(2), 126-134. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Amon, M., & Brik, A. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Organic Process Research & Development, 26(7), 2151–2156. [Link]

-

Muttenthaler, M., et al. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5127-5187. [Link]

-

Chan, W. C., & White, P. D. (Eds.). (2000). Phosphopeptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]

-

Marx, H., et al. (2013). A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics. Nature Biotechnology, 31(6), 557-564. [Link]

-

Radziwon, K. (2021). Synthesis of phosphopeptide? ResearchGate. [Link]

-

Makukhin, N., & Ciulli, A. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Organic & Biomolecular Chemistry, 18(42), 8566-8582. [Link]

-

Attard, T. J., et al. (2010). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]

-

Merck Millipore. (n.d.). Novabiochem®. [Link]

-

Marx, H., et al. (2013). A large synthetic peptide and phosphopeptide reference library for mass spectrometry–based proteomics. Sci-Hub. [Link]

-

Otvos, L. Jr., et al. (1995). Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera. PubMed. [Link]

-

Samarasimhareddy, M., et al. (2019). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. [Link]

-

Zhang, T., et al. (2023). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of the American Chemical Society, 145(4), 2415-2426. [Link]

-

Matrix Innovation. (n.d.). Fmoc-L-Ser(PO(OBzl)OH)-OH. Retrieved from Matrix Innovation. [Link]

Sources

- 1. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Combined Fmoc-Alloc strategy for a general SPPS of phosphoserine peptides; preparation of phosphorylation-dependent tau antisera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. rsc.org [rsc.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. A large synthetic peptide and phosphopeptide reference library for mass spectrometry-based proteomics - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. drivehq.com [drivehq.com]

Introduction: The Critical Role of Phosphoserine in Biological Signaling

An In-Depth Technical Guide to Fmoc-D-Ser(PO(OBzl)OH)-OH: A Core Component in Phosphopeptide Synthesis

Protein phosphorylation is a ubiquitous post-translational modification (PTM) that acts as a molecular switch, governing a vast array of cellular processes including signal transduction, cell cycle regulation, and apoptosis. The reversible addition of a phosphate group to serine, threonine, or tyrosine residues, catalyzed by kinases and reversed by phosphatases, creates a dynamic signaling network. Consequently, the study of phosphoproteins and phosphopeptides is paramount to understanding both normal physiology and the pathology of numerous diseases, including cancer and neurodegenerative disorders.

The chemical synthesis of peptides containing phosphorylated amino acids is an indispensable tool for researchers in this field. It allows for the creation of precisely defined phosphopeptides for use as substrates in kinase assays, as antigens for antibody production, or as probes to study protein-protein interactions. This compound is a key building block specifically designed for the incorporation of phosphoserine into peptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for peptide synthesis today[1][2]. The use of the D-enantiomer allows for the synthesis of peptides that are resistant to proteolysis, making them valuable tools for developing stable therapeutic leads or biochemical probes.

This guide provides a comprehensive overview of this compound, its chemical properties, and its application in modern peptide synthesis for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these values is critical for calculating reagent stoichiometry and for analytical characterization of the final peptide product.

| Property | Value | Source(s) |

| CAS Number | 1212481-01-0 | [3][4] |

| Molecular Weight | 497.44 g/mol | [3][4][5] |

| Molecular Formula | C₂₅H₂₄NO₈P | [4][5][6] |

| Synonym | N-α-Fmoc-O-benzyl-D-phosphoserine | [4][5] |

| Appearance | White to off-white solid/powder | [5][7] |

| Storage Temperature | -20°C or 15-25°C (refer to supplier) | [5][6] |

The Chemistry of Application: Fmoc-SPPS of Phosphopeptides

The design of this compound is a prime example of strategic chemical engineering for complex peptide synthesis. Its utility is grounded in the principles of orthogonal protection schemes inherent to the Fmoc/tBu (tert-butyl) strategy[8].

The Role of the Benzyl (Bzl) Protecting Group

The choice of a monobenzyl ester for the phosphate side-chain is a critical design feature[1][9]. Here's the causality behind this choice:

-

Stability to Base: The primary amine of the growing peptide chain is protected by the base-labile Fmoc group, which is removed in every cycle by treatment with a piperidine solution[8]. The phosphate group must be stable to these conditions to prevent undesired side reactions. The benzyl group is stable to piperidine.

-

Prevention of β-Elimination: A key potential side reaction during the piperidine-mediated Fmoc deprotection is the β-elimination of the phosphate group. The presence of a remaining acidic proton on the monobenzyl-protected phosphate is thought to lead to its deprotonation under the basic conditions. This creates a negatively charged phosphate moiety which inhibits the abstraction of the α-proton of the serine residue, thereby suppressing the β-elimination pathway[1].

-

Acid Lability for Final Cleavage: The benzyl group is readily cleaved during the final step of SPPS, which involves treating the peptide-resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA)[10]. This allows for the simultaneous deprotection of the phosphate group and other acid-labile side-chain protecting groups (like tBu), and cleavage of the peptide from the solid support.

Workflow for Incorporation via Fmoc-SPPS

The general workflow for incorporating an amino acid using Fmoc-SPPS is a cyclical process. The following diagram illustrates the key steps for the incorporation of this compound.

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Experimental Protocol: Incorporation of this compound

This protocol describes a standard procedure for coupling this compound to a resin-bound peptide chain with a free N-terminal amine. The protocol assumes a 0.1 mmol synthesis scale.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing solvent: Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

Procedure:

-

Resin Swelling & Preparation:

-

Ensure the peptide-resin from the previous cycle has been thoroughly washed with DMF after Fmoc deprotection to remove all residual piperidine.

-

The resin should be swollen in DMF in the reaction vessel.

-

-

Activation of the Amino Acid:

-

In a separate vial, dissolve this compound (4 eq., ~0.4 mmol, ~199 mg) and HATU (3.9 eq., ~0.39 mmol, ~148 mg) in DMF (~2 mL).

-

Add DIPEA (8 eq., ~0.8 mmol, ~139 µL) to the solution.

-

Vortex the mixture for 1-2 minutes. This is the "activation" step, where a highly reactive ester is formed.

-

-

Coupling Reaction:

-

Drain the DMF from the resin in the reaction vessel.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-4 hours. The reaction time can vary based on the sequence.

-

-

Monitoring the Coupling:

-

After the desired coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.

-

If the test is positive, the coupling step can be repeated ("double coupling").

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is 3-5 times with DMF.

-

-

Capping (Optional):

-

If the coupling is incomplete after a second attempt, any unreacted N-terminal amines can be "capped" by acetylation (e.g., using acetic anhydride and DIPEA) to prevent the formation of deletion sequences.

-

-

Proceed to Next Cycle:

Challenges and Self-Validating Systems

A robust protocol must account for potential side reactions. The trustworthiness of this building block in synthesis relies on understanding and mitigating these issues.

Side Reaction: β-piperidinylalanine Formation

During the Fmoc deprotection of an N-terminal phosphoserine residue, the piperidine can act as a nucleophile in a Michael addition reaction following β-elimination. This is particularly problematic under microwave heating conditions.

-

Mitigation Strategy: For the specific deprotection step of an N-terminal Ser(PO(OBzl)OH), it has been shown that replacing piperidine with a less nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) or using a bulkier amine like cyclohexylamine can eliminate this side reaction[12]. This targeted modification ensures the integrity of the final peptide.

The workflow for handling this potential issue can be visualized as a decision point within the synthesis protocol.

Caption: Decision workflow for Fmoc deprotection of N-terminal pSer.

Conclusion

This compound is a highly effective and essential reagent for the site-specific incorporation of D-phosphoserine into synthetic peptides. Its design, featuring a monobenzyl-protected phosphate group, provides an optimal balance of stability during the synthesis cycles and ease of deprotection during the final cleavage. By understanding the chemical principles behind its use and implementing robust, self-validating protocols that account for potential side reactions, researchers can confidently synthesize complex phosphopeptides to advance our understanding of cellular signaling and develop new therapeutic agents.

References

-

Matrix Innovation. (n.d.). Fmoc-L-Ser(PO(OBzl)OH)-OH. Retrieved January 19, 2026, from [Link][7]

-

Anaspec. (n.d.). Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. Retrieved January 19, 2026, from [Link][9]

-

White, P. D. (2000). Phosphopeptide synthesis. In W. C. Chan & P. D. White (Eds.), Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link][10]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link][1]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link][2]

-

Anaspec. (n.d.). Fmoc-Ser[PO(OBzl)-OH]-OH. Retrieved January 19, 2026, from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved January 19, 2026, from [Link][11]

-

Bédard, F., & Biron, E. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science. [Link][8]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shop.bachem.com [shop.bachem.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fmoc-Ser(PO(OBzl)OH)-OH Novabiochem 158171-14-3 [sigmaaldrich.com]

- 7. Fmoc-L-Ser(PO(OBzl)OH)-OH | Matrix Innovation [matrix-innovation.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. academic.oup.com [academic.oup.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Fmoc-D-Ser(Po(Obzl)Oh)-OH solubility in different solvents

An In-Depth Technical Guide to the Solubility of Fmoc-D-Ser(PO(OBzl)OH)-OH for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of Solubility in Phosphopeptide Synthesis

Phosphorylation is a ubiquitous post-translational modification that governs a vast array of cellular processes, making synthetic phosphopeptides indispensable tools in signal transduction research and drug discovery.[1][2] The Fmoc-based solid-phase peptide synthesis (SPPS) strategy is a cornerstone of this field, enabling the precise incorporation of phosphorylated amino acids.[3][4] Among the key building blocks is this compound, a derivative that allows for the introduction of a D-phosphoserine residue, which is crucial for studying enzyme-substrate interactions and developing metabolically stable peptide therapeutics.[3]

The success of any SPPS run hinges on the complete solubilization of the incoming Fmoc-amino acid in the reaction solvent. Incomplete dissolution leads to diminished coupling efficiencies, the generation of deletion sequences, and ultimately, complex purification challenges that compromise final peptide yield and purity. This guide provides a comprehensive overview of the solubility characteristics of this compound, offers field-proven strategies to enhance its dissolution, and presents a robust, self-validating protocol for determining its solubility in any given solvent system.

Solubility Profile of this compound

Quantitative solubility data for many Fmoc-protected amino acids, including the D-isomer of benzyl-protected phosphoserine, is not extensively published in the public domain.[5] Solubility is often determined empirically by researchers. However, based on available data for the corresponding L-isomer and general principles of Fmoc-amino acid chemistry, we can establish a reliable working profile.

It is a well-established principle in chemistry that enantiomers (D and L isomers) exhibit identical physical properties, including solubility, in achiral solvents. Therefore, the solubility data for Fmoc-L-Ser(PO(OBzl)OH)-OH can be confidently applied to the D-isomer.

Quantitative and Qualitative Solubility Data

| Solvent | Abbreviation | Type | Molar Mass ( g/mol ) | Solubility of this compound | Causality & Expert Insights |

| N,N-Dimethylformamide | DMF | Polar Aprotic | 73.09 | ~50 mg/mL (Clearly Soluble) [6] | DMF is the workhorse solvent for SPPS due to its excellent ability to solvate both the resin and the protected amino acids. The high solubility of this compound in DMF makes it a primary choice for coupling reactions. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 99.13 | Expected to be High | NMP is a slightly less polar but stronger solvating agent than DMF, often used to disrupt on-resin aggregation of growing peptide chains.[7] It is an excellent alternative to DMF and is expected to readily dissolve this building block. |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 78.13 | Expected to be Very High | DMSO possesses exceptional solvating power for polar and complex organic molecules.[8] While not typically used as the primary coupling solvent, it is often added to DMF to enhance the solubility of difficult-to-dissolve amino acids.[5] For reference, the parent compound Fmoc-Ser-OH is highly soluble in DMSO at 200 mg/mL.[9] |

| Dichloromethane | DCM | Nonpolar | 84.93 | Expected to be Low to Insoluble | DCM is generally a poor solvent for zwitterionic or highly polar Fmoc-amino acids and is not recommended for the dissolution of this building block during coupling.[10] Its utility in modern Fmoc-SPPS is typically limited to washing steps. |

Note: The value for DMF is based on data for the L-isomer, Fmoc-L-Ser(PO(OBzl)OH)-OH, which is reported to be "clearly soluble" at a concentration of 0.1g in 2mL.[6] This is equivalent to 50 mg/mL.

Core Factors Influencing Solubility

Understanding the underlying chemistry is key to troubleshooting solubility challenges:

-

Fmoc Group Aggregation: The large, aromatic fluorenyl group can induce intermolecular π-stacking, leading to aggregation and reduced solubility, particularly at high concentrations.[5]

-

Hydrogen Bonding: The presence of the phosphate and carboxylic acid moieties allows for extensive hydrogen bonding, which can either promote aggregation or enhance solvation depending on the solvent's properties.

-

Solvent Quality: The purity of the solvent is paramount. DMF, for instance, can degrade over time to form dimethylamine and formic acid. The presence of these impurities can negatively impact both solubility and the integrity of the Fmoc-protecting group.[5]

Strategies for Enhancing Solubility

When encountering solubility issues, the following field-tested strategies can be employed:

-

Solvent Mixtures: The addition of a small percentage of a stronger solvent like DMSO or NMP to DMF can significantly enhance solubility without drastically altering the polarity of the reaction medium.[5][8] For exceptionally challenging sequences, a "Magic Mixture" (DCM/DMF/NMP at 1:1:1) can be effective.[5]

-

Sonication: Applying ultrasonic energy can help break up aggregates and accelerate the dissolution process. A 5-10 minute treatment in an ultrasonic bath is often sufficient.[5]

-

Gentle Warming: Carefully warming the solution to approximately 37°C can increase the kinetic energy of the system and improve solubility. However, prolonged heating should be avoided to prevent potential degradation of the amino acid derivative.

Experimental Protocol: Quantitative Solubility Determination

This protocol provides a self-validating system for accurately determining the solubility of this compound. The core principle is to prepare a saturated solution and then quantify the concentration of the dissolved solid.

Methodology

-

Material Preparation:

-

Accurately weigh approximately 100 mg of this compound into a clean, dry 2.0 mL glass vial.

-

Select the solvent to be tested (e.g., high-purity, amine-free DMF).

-

-

Solution Preparation:

-

Add a small, precise volume of the solvent (e.g., 0.5 mL) to the vial.

-

Vortex the vial for 1-2 minutes.

-

If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10 minutes.

-

Continue adding the solvent in small, precise increments (e.g., 0.1 mL), vortexing and sonicating after each addition, until the solid is completely dissolved. Record this volume as Vinitial.

-

To ensure saturation, add a small additional amount of the solid (a few milligrams) to the vial to create a solution with visible, undissolved solute.

-

-

Equilibration:

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a minimum of 2 hours to ensure the solution reaches equilibrium. A vial rotator or shaker is ideal for this step.

-

-

Sample Collection & Analysis:

-

Allow the vial to stand undisturbed for 30 minutes to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) using a calibrated micropipette. To avoid disturbing the solid, take the sample from the top layer of the liquid.

-

Transfer the supernatant to a new, pre-weighed vial.

-

Evaporate the solvent completely under a stream of nitrogen or in a vacuum concentrator.

-

Once the solvent is fully removed, weigh the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solid (msolute) by subtracting the initial vial weight from the final weight.

-

Calculate the solubility (S) in mg/mL using the formula: S (mg/mL) = msolute (mg) / Volume of supernatant (mL)

-

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, perform the experiment in triplicate. The standard deviation between the measurements should be less than 5%. If a UV-Vis spectrophotometer is available, the concentration can be cross-validated by measuring the absorbance of a diluted aliquot of the supernatant at the characteristic wavelength for the Fmoc group (typically around 301 nm) and comparing it against a standard curve.

Workflow Visualization

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion: Practical Implications for Peptide Synthesis

The high solubility of this compound in standard SPPS solvents like DMF and NMP is advantageous for routine peptide synthesis. Researchers can confidently prepare stock solutions at concentrations suitable for automated synthesizers without significant risk of precipitation. However, for complex or lengthy phosphopeptides where on-resin aggregation may become a concern, understanding the principles laid out in this guide is crucial. The ability to troubleshoot potential solubility issues by employing solvent mixtures or accurately determining the solubility limit in an alternative solvent system is an essential skill for any scientist in the field of peptide chemistry. This technical guide provides both the foundational knowledge and the practical tools necessary to confidently utilize this critical building block in the synthesis of advanced phosphopeptides.

References

-

Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Retrieved from [Link]

-

Solubility of Fmoc protected amino acids used in Project C. (2024). ResearchGate. Retrieved from [Link]

-

Fmoc-Ser(PO(OBzl)OH)-OH – Phospho Amino Acids for Phosphopeptides. (n.d.). Retrieved from [Link]

-

How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. Retrieved from [Link]

-

Phosphorylated peptide synthesis. (n.d.). SB-PEPTIDE. Retrieved from [Link]

-

Fmoc-L-Ser(PO(OBzl)OH)-OH. (n.d.). Matrix Innovation. Retrieved from [Link]

-

Solid-phase synthesis of phosphopeptides. (1988). PubMed. Retrieved from [Link]

-

Phosphopeptides (Phosphorylated Peptides). (n.d.). JPT. Retrieved from [Link]

Sources

- 1. Phosphorylated peptide synthesis - SB-PEPTIDE - Synthesis [sb-peptide.com]

- 2. jpt.com [jpt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fmoc-L-Ser(PO(OBzl)OH)-OH | Matrix Innovation [matrix-innovation.com]

- 7. biotage.com [biotage.com]

- 8. academic.oup.com [academic.oup.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]